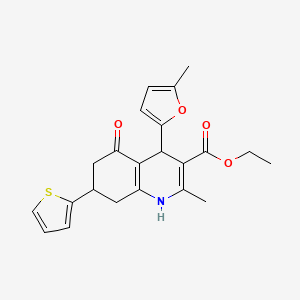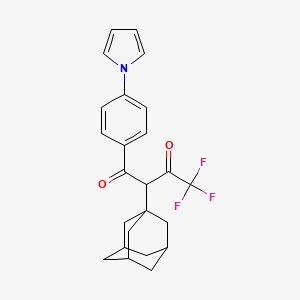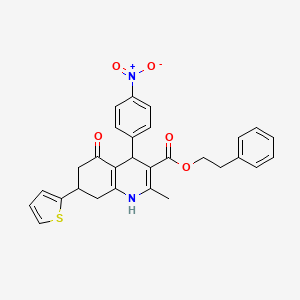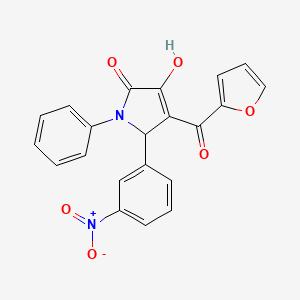![molecular formula C25H20ClN3O5 B11079124 (5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11079124.png)
(5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes various functional groups such as chloro, ethoxy, nitrobenzyl, and imidazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the chloro and ethoxy groups: These groups can be introduced through nucleophilic substitution reactions.
Attachment of the nitrobenzyl group: This step often involves the use of nitrobenzyl halides and a suitable base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazole rings.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chloro and ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: The major product of nitro group reduction is the corresponding amine.
Substitution: Substituted derivatives with various functional groups replacing the chloro and ethoxy groups.
Wissenschaftliche Forschungsanwendungen
5-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The overall effect is a combination of these interactions, leading to the observed biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-benzyl({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)amine
- ETHYL 5-((3-NITROBENZYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
Uniqueness
5-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of chloro, ethoxy, nitrobenzyl, and imidazole groups in a single molecule provides a versatile platform for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C25H20ClN3O5 |
|---|---|
Molekulargewicht |
477.9 g/mol |
IUPAC-Name |
(4E)-4-[[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C25H20ClN3O5/c1-2-33-22-14-17(13-21-25(30)28-24(27-21)18-8-4-3-5-9-18)12-20(26)23(22)34-15-16-7-6-10-19(11-16)29(31)32/h3-14H,2,15H2,1H3,(H,27,28,30)/b21-13+ |
InChI-Schlüssel |
VSTSDHZODUNYBK-FYJGNVAPSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=N2)C3=CC=CC=C3)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11079041.png)



![11-(3,4-dichlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11079051.png)
![1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea](/img/structure/B11079055.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide](/img/structure/B11079059.png)
![(5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11079068.png)
![N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11079074.png)

![4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B11079087.png)
![3-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11079114.png)
![7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11079116.png)
![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11079118.png)
